molecular formula C25H28O3Si B8469480 t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane CAS No. 391671-82-2

t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane

Cat. No.: B8469480
CAS No.: 391671-82-2
M. Wt: 404.6 g/mol
InChI Key: BSAVOFUYZFQQJZ-JOCHJYFZSA-N
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Description

T-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane is a useful research compound. Its molecular formula is C25H28O3Si and its molecular weight is 404.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

391671-82-2

Molecular Formula

C25H28O3Si

Molecular Weight

404.6 g/mol

IUPAC Name

tert-butyl-[4-[[(2S)-oxiran-2-yl]methoxy]phenoxy]-diphenylsilane

InChI

InChI=1S/C25H28O3Si/c1-25(2,3)29(23-10-6-4-7-11-23,24-12-8-5-9-13-24)28-21-16-14-20(15-17-21)26-18-22-19-27-22/h4-17,22H,18-19H2,1-3H3/t22-/m1/s1

InChI Key

BSAVOFUYZFQQJZ-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)OC[C@@H]4CO4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)OCC4CO4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Benzyloxy-phenoxy)-tert-butyl-diphenyl-silane (32.5 g, 67 mmol) was dissolved in ethanol. 10% Palladium on carbon (3.0 g) was added followed by cyclohexene (100 mL). The mixture was heated at reflux for 16 hours. The reaction was cooled to room temperature and filtered through Celite. The solvent was removed in vacuo to yield the title compound (22.0 g, 63 mmol).
Name
(4-Benzyloxy-phenoxy)-tert-butyl-diphenyl-silane
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
title compound

Synthesis routes and methods II

Procedure details

To a solution of imidazole (12.97 g, 190 mmol) and 4-benzyloxy phenol (34.7 g, 173 mmol) in anhydrous dichloromethane (500 mL) was added drop-wise a solution of tert-butyldiphenylchlorosilane (50.0 g, 181 mmol) in dichloromethane (100 mL). The solution was stirred overnight at ambient temperature. The mixture was poured into water (500 mL) and the organic layer washed with saturated sodium hydrogen carbonate, water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent evaporated to dryness. The solid was crystallized from diethyl ether to provide the title compound (68.9 g, 142 mmol).
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
title compound

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